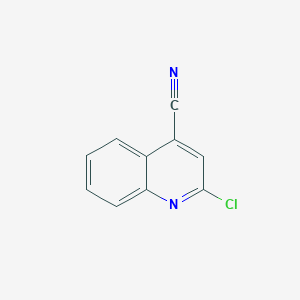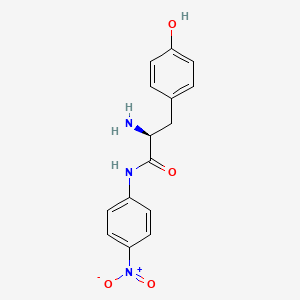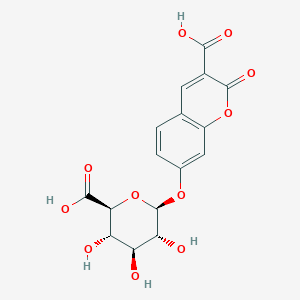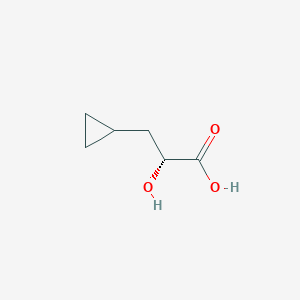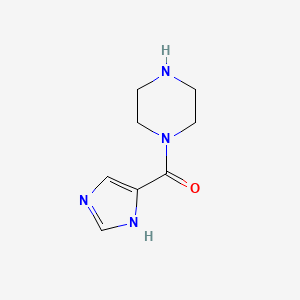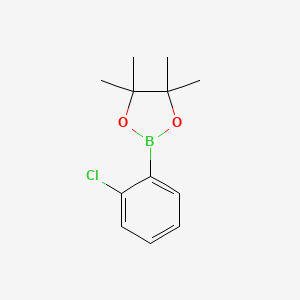
2-(2-氯苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-C-TMD) is an organoboron compound that has been studied extensively in recent years due to its potential applications in chemical synthesis and scientific research. 2-C-TMD is a relatively simple molecule with a structure consisting of a single boron atom bonded to two chlorine atoms, four methyl groups, and two oxygen atoms. The unique chemical structure of 2-C-TMD makes it a versatile compound that can be used for a variety of purposes, including synthesis, research, and drug development.
科学研究应用
松油醇硼酸酯取代的芪的合成
2-(2-氯苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷化合物已被用于合成新型衍生物,特别是 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2-二氧杂硼环丁烷。此过程包括用醛处理三苯基溴化鏻衍生物,得到含硼芪衍生物。这些衍生物因其在液晶显示技术中的潜在应用和作为合成共轭聚烯烃的中间体的应用而受到关注。此外,它们还因其对神经退行性疾病的潜在治疗特性而被研究 (Das 等人,2015)。
与乙腈反应
已经研究了 2-烷基和 2-烷氧基-4,4,5,5-四甲基和 4,5-二苯基-1,3,2-二氧杂硼环丁烷与乙腈的反应,从而形成相应的 2-恶唑啉。这些反应的产率受起始环状硼酸酯分子中硼原子上的取代基性质的影响。这表明在涉及环状硼酸酯的有机化合物合成中具有潜在的应用 (Kuznetsov 等人,2001)。
硅基药物和气味剂的合成
2-(2-氯苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的衍生物已被用作合成具有生物活性的 5,8-二硅杂-5,6,7,8-四氢萘衍生物的构建模块。其中一种衍生物通过实现视黄酸激动剂二硅杂贝沙罗汀的新合成,证明了其合成潜力。这展示了该化合物在药物化学中的相关性,特别是在硅基药物的合成中 (Büttner 等人,2007)。
电化学性质和反应
已经对 2-(2-氯苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的衍生物,特别是含硫有机硼化合物进行了电化学分析。这些分析揭示了有机硼酸酯的 β-效应,表明与有机硼烷相比具有较低的氧化电位。此外,还进行了有机硼酸酯和有机硼酸盐的阳极取代反应,得到选择性取代产物,产率良好。这项研究突出了该化合物在电化学中的相关性及其在电化学合成中的潜在应用 (Tanigawa 等人,2016)。
作用机制
Mode of Action
Given its chemical structure, it may interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
As a new chemical entity, its effects on biochemical pathways and downstream effects are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action are currently unknown. Understanding these effects will provide valuable insights into the potential therapeutic applications of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
属性
IUPAC Name |
2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVCBWQNFHAZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629660 | |
| Record name | 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
870195-94-1 | |
| Record name | 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



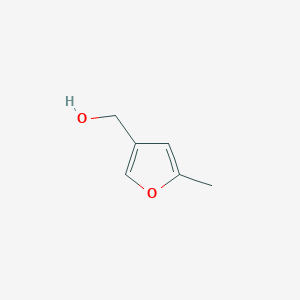
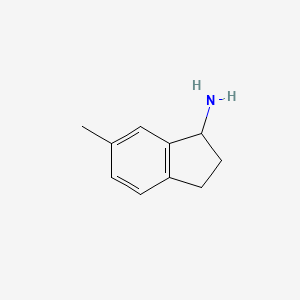
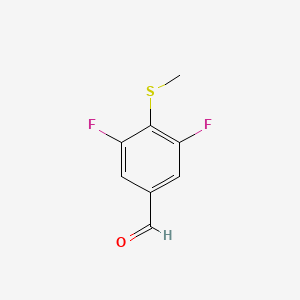




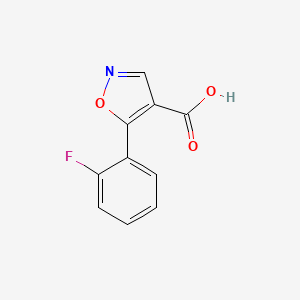
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
